Cas no 91246-21-8 (2-amino-1-(3,4-dimethylphenyl)propan-1-one)
2-amino-1-(3,4-dimethylphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone,2-amino-1-(3,4-dimethylphenyl)-
- Propiophenone, 2-amino-3,4-dimethyl- (7CI)
- Propiophenone, 2-amino-3,4-dimethyl- (7CI)
- 2-amino-1-(3,4-dimethylphenyl)propan-1-one
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- Inchi: 1S/C11H15NO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,12H2,1-3H3
- InChI Key: XBZGQMVLGRTUGM-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)C(C)=C1)(=O)C(N)C
Computed Properties
- Exact Mass: 177.115
- Monoisotopic Mass: 177.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
2-amino-1-(3,4-dimethylphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1859516-0.05g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1859516-0.1g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1859516-0.25g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1859516-0.5g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1859516-1.0g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1859516-2.5g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1859516-5.0g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1859516-10.0g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1859516-1g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1859516-5g |
2-amino-1-(3,4-dimethylphenyl)propan-1-one |
91246-21-8 | 5g |
$2028.0 | 2023-09-18 |
2-amino-1-(3,4-dimethylphenyl)propan-1-one Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-amino-1-(3,4-dimethylphenyl)propan-1-one
Recent Advances in the Study of 2-amino-1-(3,4-dimethylphenyl)propan-1-one (CAS: 91246-21-8)
The compound 2-amino-1-(3,4-dimethylphenyl)propan-1-one (CAS: 91246-21-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, structurally related to amphetamine derivatives, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and potential therapeutic applications. The latest research highlights its role as a key intermediate in the synthesis of novel psychoactive substances (NPS) and its implications in central nervous system (CNS) modulation.
Recent studies have focused on the synthesis and characterization of 2-amino-1-(3,4-dimethylphenyl)propan-1-one, with particular emphasis on optimizing its yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) have been employed to confirm its structural integrity. These efforts are critical for ensuring the reproducibility of research findings and the safe handling of the compound in laboratory settings.
Pharmacological investigations have revealed that 2-amino-1-(3,4-dimethylphenyl)propan-1-one exhibits notable activity at monoamine transporters, particularly the dopamine and norepinephrine transporters. This activity profile suggests potential applications in the treatment of neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. However, the compound's abuse potential and safety profile remain areas of active research, with recent preclinical studies underscoring the need for further toxicological assessments.
In the context of drug discovery, 2-amino-1-(3,4-dimethylphenyl)propan-1-one has been explored as a scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies have identified key modifications that enhance its selectivity and efficacy, paving the way for the design of next-generation CNS-targeted drugs. Additionally, computational modeling and molecular docking studies have provided insights into its binding interactions with target proteins, offering a foundation for rational drug design.
Regulatory and safety considerations are also a focal point in recent literature. The compound's inclusion in controlled substance lists in several jurisdictions has prompted research into its detection and quantification in biological samples. Sensitive and specific analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to support forensic and clinical investigations. These advancements are crucial for addressing public health concerns related to the misuse of synthetic cathinones and related compounds.
In conclusion, the ongoing research on 2-amino-1-(3,4-dimethylphenyl)propan-1-one (CAS: 91246-21-8) underscores its dual significance as a pharmacological tool and a potential therapeutic agent. While its psychoactive properties present challenges, they also offer opportunities for innovation in drug development. Future studies are expected to further elucidate its mechanisms of action, optimize its therapeutic potential, and mitigate associated risks, thereby contributing to the advancement of chemical biology and pharmaceutical sciences.
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